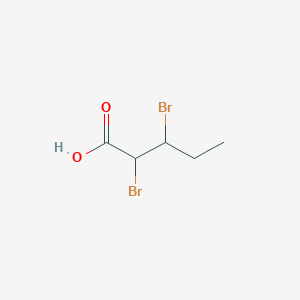
2,3-Dibromopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromopentanoic acid is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol It is a derivative of pentanoic acid, where two bromine atoms are substituted at the 2nd and 3rd positions of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopentanoic acid typically involves the bromination of pentanoic acid derivatives. One common method is the bromination of 2-pentenoic acid using bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of dihydroxy derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dihydroxypentanoic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: 2,3-Dihydroxypentanoic acid.
Reduction: 2,3-Dihydroxypentanoic acid.
Oxidation: 2,3-Diketopentanoic acid.
Scientific Research Applications
2,3-Dibromopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-Dibromopentanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutane: A similar compound with a shorter carbon chain.
2,3-Dibromopropanoic acid: Another brominated carboxylic acid with a shorter chain.
2,3-Dibromobutanoic acid: A compound with a similar structure but different chain length.
Uniqueness
2,3-Dibromopentanoic acid is unique due to its specific substitution pattern and chain length, which confer distinct chemical properties and reactivity
Properties
CAS No. |
139185-84-5 |
|---|---|
Molecular Formula |
C5H8Br2O2 |
Molecular Weight |
259.92 g/mol |
IUPAC Name |
2,3-dibromopentanoic acid |
InChI |
InChI=1S/C5H8Br2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
AVZPWBRALFPOPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



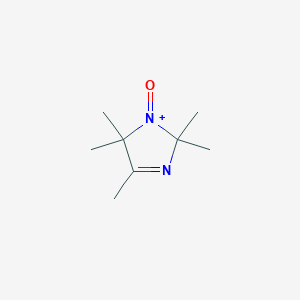
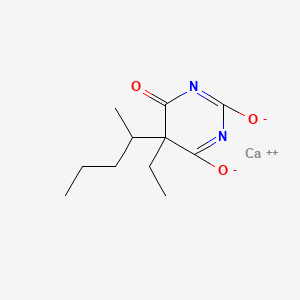
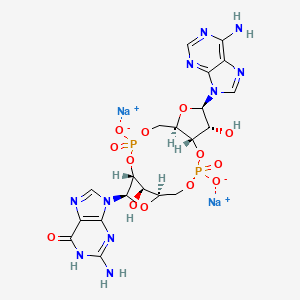
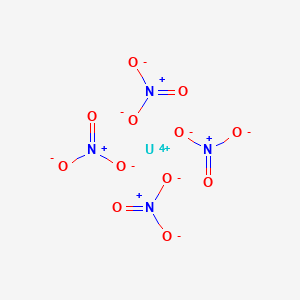
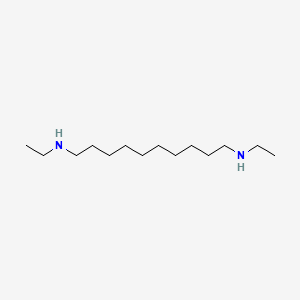
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
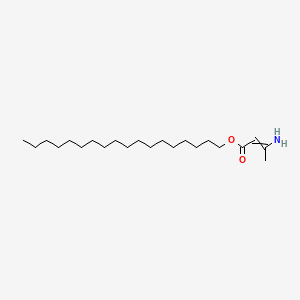
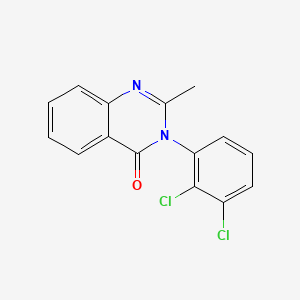
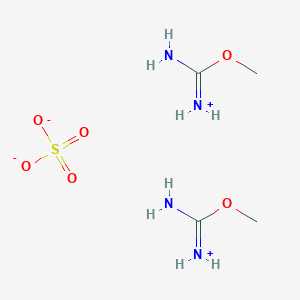
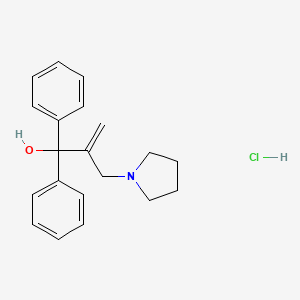
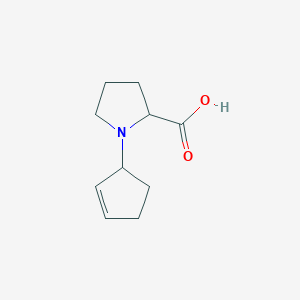
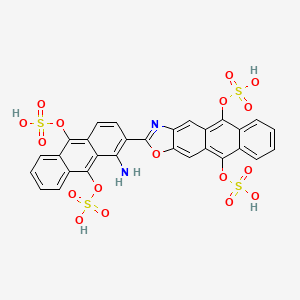
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
